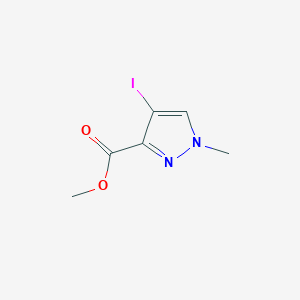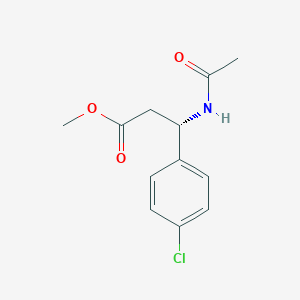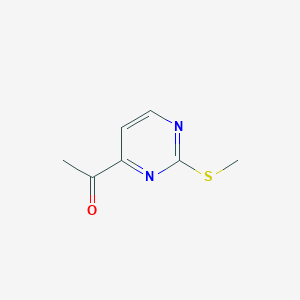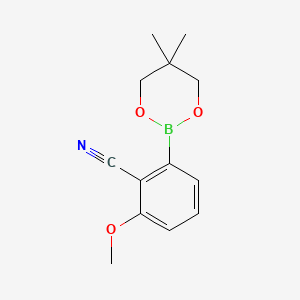
5-Methylthiazole-4-carbaldehyde
Descripción general
Descripción
5-Methylthiazole-4-carbaldehyde is a chemical compound with the molecular formula C5H5NOS and a molecular weight of 127.17 . It is a pale-yellow to yellow-brown solid .
Molecular Structure Analysis
The InChI code for 5-Methylthiazole-4-carbaldehyde is 1S/C5H5NOS/c1-4-5(2-7)6-3-8-4/h2-3H,1H3 . This code provides a unique representation of the molecule’s structure.
Physical And Chemical Properties Analysis
5-Methylthiazole-4-carbaldehyde is a pale-yellow to yellow-brown solid . It should be stored at a temperature of 2-8°C .
Aplicaciones Científicas De Investigación
Synthesis of Novel Derivatives
5-Methylthiazole-4-carbaldehyde is used in the synthesis of novel derivatives with potential applications. For example, it has been utilized in the synthesis of novel 5-(1-(substituted phenyl)-4,5-diphenyl-1H-imidazol-2-yl)-4-methylthiazole derivatives. These compounds are formed through a reaction involving benzil, primary aryl amines, and ammonium acetate, with the structures confirmed by various spectral characterization methods (Nimbalkar, Seijas, Vázquez-Tato, & Nikalje, 2018).
Investigation of Structural Features
The compound has also been explored for understanding structural features in chemistry. Research on N,N-Disubstituted 2-aminothiazoles, for instance, revealed significant insights into the structural orientation of the aldehyde group and the importance of mesomeric interaction between functional groups of 2-aminothiazole-5-carbaldehydes (Gillon, Forrest, Meakins, Tirel, & Wallis, 1983).
Applications in Antimicrobial and Anti-inflammatory Agents
There's also a focus on its use in pharmacology, particularly in the synthesis of antimicrobial and anti-inflammatory agents. For example, a series of 3-aryl-2-(2-substituted-4-methylthiazole-5-yl)thiazolidin-4-ones demonstrated significant anti-inflammatory and antimicrobial activities, showcasing the compound's potential in medicinal chemistry (Shelke, Mhaske, Nandave, Narkhade, Walhekar, & Bobade, 2012).
Synthesis of Triazole Derivatives
Additionally, 5-Methylthiazole-4-carbaldehyde has been used in the synthesis of triazole derivatives. A study highlighted the efficient synthesis of 5-substituted-4-carbaldehyde-1,2,3-triazole derivatives, a process crucial for developing new chemical entities with potential applications in various fields (Journet, Cai, Kowal, & Larsen, 2001).
Safety And Hazards
5-Methylthiazole-4-carbaldehyde has a hazard statement of H302, indicating that it is harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands thoroughly after handling . It is also recommended to wear protective gloves/protective clothing/eye protection/face protection .
Propiedades
IUPAC Name |
5-methyl-1,3-thiazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NOS/c1-4-5(2-7)6-3-8-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEVOHAAXXVHNQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CS1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50454892 | |
| Record name | 5-Methylthiazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50454892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methylthiazole-4-carbaldehyde | |
CAS RN |
261710-79-6 | |
| Record name | 5-Methylthiazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50454892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-[2-(Trifluoromethyl)phenyl]piperidine](/img/structure/B1588895.png)
![4-Chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1588899.png)


![(S)-1-(3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)-N-methylmethanamine](/img/structure/B1588903.png)




